7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a methyl group at the 7th position and a nitro group at the 3rd position further defines its structure. Compounds of this class are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures One common method includes the cyclization of appropriate precursors under specific conditionsSubsequent steps may involve the formation of the pyrrole ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and controlled pH levels .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The methyl group and the nitro group can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under suitable conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Palladium on carbon, acid or base catalysts for cyclization reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Derivatives: Substitution reactions can lead to various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors targeting specific enzymes or receptors, such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is used in studying the biological pathways and mechanisms involving pyrrolopyridine derivatives.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, when used as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The nitro group and the pyridine ring play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities but different substitution patterns.
Pyrrolopyrazine Derivatives: Compounds with a similar fused ring system but containing a pyrazine ring instead of a pyridine ring.
Uniqueness
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3rd position and the methyl group at the 7th position influences its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-8-6(2-3-9-5)7(4-10-8)11(12)13/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUHFQAUFFKATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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